molecular formula C8H9N3O B12940190 5-Methoxypyrazolo[1,5-a]pyridin-2-amine

5-Methoxypyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B12940190
M. Wt: 163.18 g/mol
InChI Key: UENQQGFNTBPBJC-UHFFFAOYSA-N
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Description

5-Methoxypyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. The presence of a methoxy group at the 5-position of the pyrazole ring adds to its unique chemical properties. Compounds in this family are known for their significant biological and chemical activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxypyrazolo[1,5-a]pyridin-2-amine.

    Reduction: Formation of reduced derivatives with altered electronic properties.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxypyrazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 5-Methoxypyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-methoxypyrazolo[1,5-a]pyridin-2-amine
  • 5-Bromo-4-methoxypyrazolo[1,5-a]pyridin-2-amine
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

5-Methoxypyrazolo[1,5-a]pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with chloro or bromo substituents, which may have different chemical and biological activities.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxypyrazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-2-3-11-6(4-7)5-8(9)10-11/h2-5H,1H3,(H2,9,10)

InChI Key

UENQQGFNTBPBJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NN2C=C1)N

Origin of Product

United States

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